
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1985 by Dr. Ken Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been extensively studied for its potential applications in various fields of biomedical research.
Scientific Research Applications
Cancer Research Applications
- Anticancer Activity : Synthesized derivatives, including 1-aryl-3-(2-chloroethyl) ureas, have shown cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988). Additionally, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation and suggesting a pathway for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Insecticide Development
- Insecticidal Activity : Certain urea derivatives interfere with cuticle deposition in insects, representing a novel class of insecticides. Their activity leads to a failure to molt or pupate, resulting in death, which could be safe towards mammals (Mulder & Gijswijt, 1973). This unique mode of action provides a foundation for developing new insecticides.
Corrosion Inhibition
- Corrosion Inhibition : Urea derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. Compounds such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea showed significant inhibition efficiency, acting as mixed-type inhibitors and suggesting applications in protecting metal surfaces in industrial settings (Bahrami & Hosseini, 2012).
Environmental Impact and Degradation
- Photodegradation and Hydrolysis : Studies on the photodegradation and hydrolysis of substituted ureas, including environmental contaminants, provide insights into their stability and degradation pathways in aquatic environments. These findings are crucial for assessing the environmental impact of these compounds and developing strategies for their removal or management (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-18(24,10-9-13-5-3-2-4-6-13)12-21-17(23)22-14-7-8-15(19)16(20)11-14/h2-8,11,24H,9-10,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVHHUOQKUFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
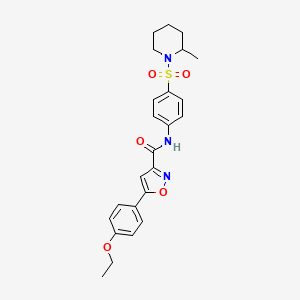
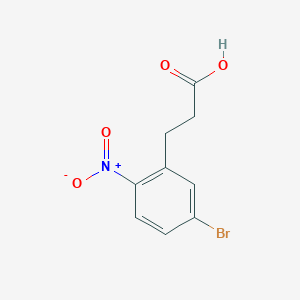
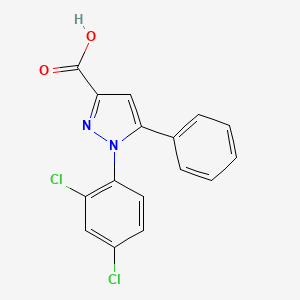
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
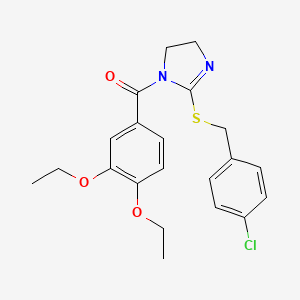
![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)
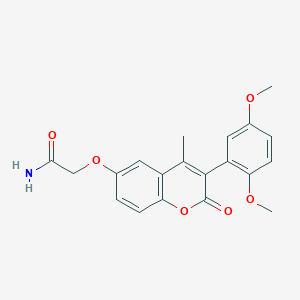
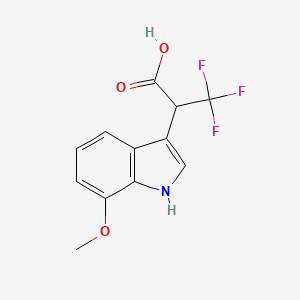

![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)